
1,3-Dioxolan-4-one, 5-phenyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-4-one, 5-phenyl-, (S)- is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a five-membered ring containing both oxygen and carbon atoms. The presence of a phenyl group and the chiral center at the 5-position make it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-4-one, 5-phenyl-, (S)- can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of mandelic acid as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically include refluxing in toluene with p-toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include the use of metallic catalysts and advanced purification techniques to isolate the compound in its enantiomerically pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-4-one, 5-phenyl-, (S)- undergoes various chemical reactions, including:
Michael Addition: This compound readily participates in Michael addition reactions with butenolide and 4-methoxy-β-nitrostyrene, forming products with high stereoselectivity.
Diels-Alder Cycloaddition: The compound can undergo Diels-Alder cycloaddition reactions, forming adducts that can be further transformed into chiral epoxy ketones.
Polymerization: It can be used as a monomer in the polymerization process to form degradable and chemically recyclable polymers.
Common Reagents and Conditions
Michael Addition: Common reagents include butenolide and 4-methoxy-β-nitrostyrene, with the reaction typically carried out under mild conditions.
Diels-Alder Cycloaddition: This reaction often requires elevated temperatures and the presence of a suitable dienophile.
Polymerization: The polymerization process may involve radical initiators and specific reaction conditions to achieve high molecular weight polymers.
Major Products Formed
Michael Addition: The major products are chiral adducts with high stereoselectivity.
Diels-Alder Cycloaddition: The major products include chiral epoxy ketones and other cycloaddition adducts.
Polymerization: The major products are degradable polymers with ester linkages in the backbone.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-4-one, 5-phenyl-, (S)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- involves its ability to act as a chiral benzoyl anion equivalent in various reactions . The compound’s chiral center at the 5-position allows it to participate in stereoselective reactions, forming products with high enantiomeric purity. The molecular targets and pathways involved in its reactions include the formation of chiral adducts and the stabilization of reaction intermediates through its unique structure .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolan-4-one, 5-phenyl-, (S)- can be compared with other similar compounds, such as:
2-Methylene-1,3-dioxepane (MDO): Both compounds are used in the synthesis of degradable polymers, but MDO has a seven-membered ring structure.
5,6-Benzo-2-methylene-1,3-dioxepane (BMDO): Similar to MDO, BMDO is used in polymerization reactions but has a benzo-fused ring structure.
2-Methylene-4-phenyl-1,3-dioxolane (MPDL): This compound is structurally similar to 1,3-Dioxolan-4-one, 5-phenyl-, (S)- and is used in similar polymerization reactions.
The uniqueness of 1,3-Dioxolan-4-one, 5-phenyl-, (S)- lies in its chiral center and the ability to form highly stereoselective products in various reactions .
Eigenschaften
CAS-Nummer |
60646-33-5 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(5S)-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H8O3/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI-Schlüssel |
BDVXHBPOBAINOJ-QMMMGPOBSA-N |
Isomerische SMILES |
C1O[C@H](C(=O)O1)C2=CC=CC=C2 |
Kanonische SMILES |
C1OC(C(=O)O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
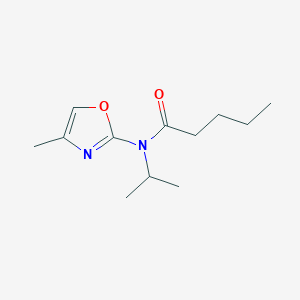

![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
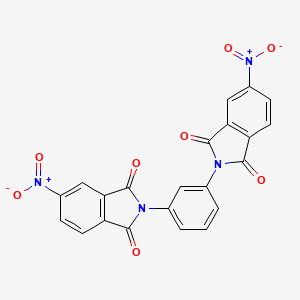
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
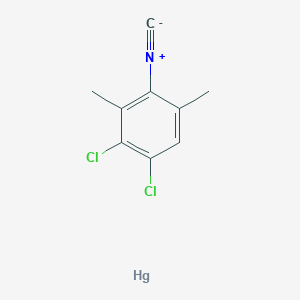

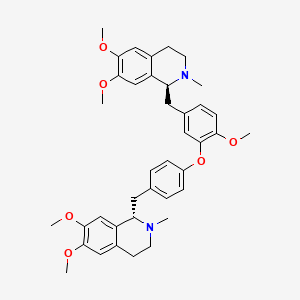
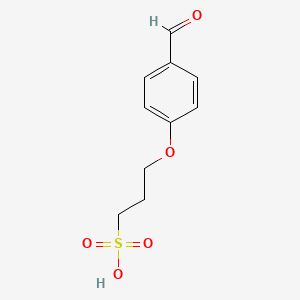
![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
